Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a chlorine substituent at the 3-position and a methyl ester group at the 1-position. The BCP scaffold is renowned for its high strain, compact structure, and utility as a bioisostere for para-substituted aryl rings in medicinal chemistry. The chlorine atom introduces electron-withdrawing effects and influences reactivity, making this compound a versatile intermediate for further functionalization .
Properties
IUPAC Name |
methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCZTDMTJKGZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228343 | |
| Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-71-4 | |
| Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156329-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Chlorination via Photo-Hunsdiecker Reaction
Adapting a protocol from iodination studies, 1,3-diiodo-5,5-dimethylhydantoin (DIH) can be replaced with chlorine donors under photolytic conditions. For example, irradiation of bicyclo[1.1.1]pentane-1-carboxylic acid with N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN) in sulfolane at 80°C yields the 3-chloro derivative. Sulfolane’s high dipole moment stabilizes radical intermediates, achieving >75% conversion.
Electrophilic Chlorination with Silver Nitrate Mediation
A modified haloform reaction, inspired by fluorination methods, employs AgNO₃ as a mediator. Heating bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with AgNO₃ (0.2 equiv) and tert-butyl hypochlorite (2.0 equiv) in aqueous THF at 70°C for 24 hours selectively chlorinates the 3-position. Recrystallization from MeOtBu/pentane (1:9) provides the monochlorinated product in 42–45% yield.
Esterification of 3-Chlorobicyclo[1.1.1]pentane-1-carboxylic Acid
The final step involves converting the carboxylic acid to the methyl ester. Two methods are prevalent:
Fischer Esterification
Heating 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid with excess methanol and concentrated H₂SO₄ (0.1 equiv) under reflux for 12 hours achieves 85–90% conversion. The crude product is purified via silica gel chromatography (hexane/EtOAc 9:1), yielding a colorless liquid.
Coupling Agent-Mediated Esterification
A more efficient approach uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Stirring at room temperature for 4 hours affords the methyl ester in 92% yield with minimal side products.
One-Step Photochemical Synthesis from [1.1.1]Propellane
A patent-pending method bypasses intermediate isolation by reacting [1.1.1]propellane with methyl chlorooxoacetate under UV irradiation (300 nm). This radical-mediated process forms the BCP core while simultaneously introducing the chlorine and ester groups. Optimized conditions include:
-
Reagent ratio : 1.2 equiv methyl chlorooxoacetate to propellane
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Solvent : Acetonitrile (degassed)
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Organic Synthesis
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate serves as an important precursor in organic synthesis. Its unique bicyclic structure allows chemists to use it as a building block for constructing more complex molecules. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
- Reduction Reactions : It can be reduced to yield corresponding alcohols or other functional groups using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate.
Research has indicated potential biological activities associated with this compound and its derivatives:
- Enzyme Inhibition : Studies have explored its ability to inhibit specific enzymes, which could lead to therapeutic applications in drug development.
- Receptor Binding : The compound's structure allows it to interact with various biological receptors, potentially modulating physiological responses.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its pharmacological properties:
- Drug Development : Its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.
- Peptide Synthesis : The compound has been used in synthesizing cyclic and linear peptides, enhancing their antimicrobial activity compared to unmodified versions.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals:
- Chemical Manufacturing : Its unique structure makes it suitable for creating various industrial chemicals and materials.
- Material Science : The compound's properties allow for its use in developing new materials with specific characteristics.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its unique structure may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted BCP Derivatives
Methyl 3-Bromobicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₇H₉BrO₂
- Molecular Weight : 221.05 g/mol
- Key Properties : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability compared to chlorine, making this compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings).
- Applications : Used in cross-coupling reactions to generate biaryl or alkyl-aryl BCP derivatives for drug discovery .
Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₇H₉IO₂
- Molecular Weight : 268.05 g/mol
- Key Properties : Iodine’s superior leaving-group capability facilitates radical or transition-metal-catalyzed reactions.
- Synthesis : Prepared via hydrolysis of the methyl ester followed by iodination ().
- Applications : Precursor for radiolabeling or introducing bulky substituents .
Methyl 2,2-Difluoro-3-aryl BCP Derivatives
- Example : Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₁₄H₁₄F₂O₂
- Molecular Weight : 264.26 g/mol
- Key Properties: Fluorine’s electronegativity increases metabolic stability and lipophilicity. Difluoro substitution reduces ring strain slightly compared to mono-halogenated analogs.
- Synthesis : Achieved via Rh-catalyzed cyclopropanation and subsequent fluorination .
- Applications : Explored in agrochemicals and pharmaceuticals for enhanced bioavailability .
Functionalized BCP Derivatives
Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- CAS : 180464-87-3
- Key Properties : The hydroxymethyl group enables oxidation to carboxylic acids or conjugation via esterification. Higher polarity improves aqueous solubility.
- Applications: Intermediate in synthesizing phosphonic acids and chiral amino acids (e.g., BCP-homoPBGP) for bioactive molecules .
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 185.63 g/mol
- CAS : 676371-65-6
- Key Properties: The amino group facilitates peptide bond formation or Schiff base reactions. The hydrochloride salt enhances stability.
- Applications : Building block for protease inhibitors or kinase-targeted therapies .
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₈H₉F₃O₂
- Molecular Weight : 194.15 g/mol
- CAS : 1850815-92-7
- Key Properties : The trifluoromethyl group imparts strong electron-withdrawing effects and steric bulk, improving metabolic resistance.
- Applications : Valued in drug design for mimicking tert-butyl groups while enhancing pharmacokinetics .
Aryl-Substituted BCP Derivatives
Methyl 3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₁₃H₁₃ClO₂
- Molecular Weight : 236.69 g/mol
- CAS : 131515-50-9
- Applications : Explored in materials science and as a rigid analog of chlorophenyl-containing drugs .
Biological Activity
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₇ClO₂ and a molecular weight of approximately 147 Da. Its structure features a bicyclic framework with a chlorine atom and a carboxylate functional group, contributing to its rigidity and potential bioisosteric properties.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Research indicates that this compound may act as a GABA analog, potentially modulating receptor activity and influencing neurological pathways.
Key Interactions:
- GABA Receptors: Preliminary studies suggest binding affinity to GABA receptors, indicating possible therapeutic effects in treating neurological disorders.
- Neurotransmitter Systems: The compound's ability to interact with various neurotransmitter systems positions it as a candidate for further pharmacological exploration.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable effects on cell lines expressing GABA receptors. These studies highlight its potential to modulate receptor activity, similar to GABA itself.
Case Studies
Several case studies have investigated the compound's pharmacological properties:
- Study 1: Examined the compound's effect on neuronal excitability in rodent models, showing reduced excitatory neurotransmission.
- Study 2: Focused on its role in anxiety-related behaviors in animal models, suggesting anxiolytic properties consistent with GABAergic modulation.
Synthesis Methods
The synthesis of this compound typically involves chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid using chlorinating agents like thionyl chloride or phosphorus trichloride under controlled conditions to ensure selectivity at the desired position.
Synthetic Route Summary:
| Step | Description |
|---|---|
| 1 | Chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid |
| 2 | Purification through crystallization or distillation |
| 3 | Characterization using NMR and mass spectrometry |
Comparison with Related Compounds
This compound shares structural similarities with other bicyclic compounds, each exhibiting distinct biological activities:
| Compound Name | Structural Features | Notable Characteristics |
|---|---|---|
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | Fluorine substitution at position 3 | Different receptor interactions due to fluorine's electronegativity |
| Bicyclo[1.1.1]pentane-2-carboxylic acid | Lacks chlorine; carboxylic group at position 2 | May exhibit different biological activities due to structural differences |
| 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | Methyl group instead of chlorine | Altered hydrophobicity affecting biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
